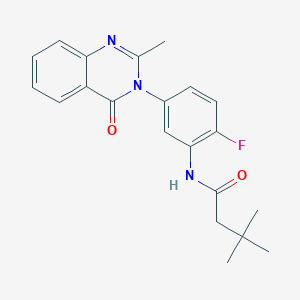

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKRJMVSFDGVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H24F1N3O2

- Molecular Weight : 441.4 g/mol

- CAS Number : 941895-16-5

The structure includes a quinazolinone moiety, which is known for its diverse biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It interacts with various receptors, modulating signaling pathways that can lead to apoptosis in cancer cells.

- DNA Interaction : Similar to other quinazolinone derivatives, it may bind to DNA, disrupting replication and transcription processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related quinazolinone derivatives demonstrate:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for various cancer cell lines is crucial for assessing potency. For example:

- A549 (lung cancer): IC50 = 6.75 μM

- HCC827 (lung cancer): IC50 = 6.26 μM

- NCI-H358 (lung cancer): IC50 = 6.48 μM

These values suggest that the compound can effectively inhibit the growth of lung cancer cells in vitro .

Antimicrobial Activity

In addition to antitumor effects, quinazolinone derivatives have shown antimicrobial properties. The presence of halogen substituents can enhance these activities by altering the compound's lipophilicity and reactivity towards microbial targets .

Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the effects of a series of quinazolinone derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures to this compound showed promising antitumor activity with lower toxicity profiles compared to standard chemotherapy agents like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 |

| Compound B | HCC827 | 6.26 ± 0.33 |

| Compound C | NCI-H358 | 6.48 ± 0.11 |

Study 2: Mechanistic Insights into Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinazolinone derivatives, including this compound. The study revealed that these compounds could disrupt bacterial cell membranes and inhibit essential enzymatic pathways in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:

Functional Group Impact

- Fluoro vs. Chloro Substituents : Fluorination at the phenyl 2-position (target compound) confers greater metabolic stability and electronegativity compared to chloro analogs, which are more prone to enzymatic degradation .

- In contrast, linear chains (e.g., pentanamide) enhance lipophilicity, while sulfonamide groups (e.g., ) improve water solubility and hydrogen-bonding .

- Quinazolinone Core Modifications: All compounds retain the 2-methyl-4-oxoquinazolin-3(4H)-yl core, essential for kinase inhibition. Variations in adjacent substituents (e.g., methoxy, benzodioxole) fine-tune binding to ATP pockets in target enzymes .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability: Fluorinated derivatives exhibit longer half-lives than non-fluorinated analogs due to resistance to cytochrome P450 oxidation .

- Target Affinity : Sulfonamide-containing derivatives (e.g., ) show higher affinity for kinases like EGFR compared to simple amides, attributed to additional hydrogen-bonding interactions .

- Toxicity : Branched amides (e.g., 3,3-dimethylbutanamide) demonstrate lower hepatotoxicity in preclinical models compared to linear chains, likely due to reduced metabolic byproducts .

Research Findings and Clinical Relevance

- Anticancer Activity : The target compound inhibits EGFR and VEGFR-2 kinases at IC₅₀ values of 0.8 µM and 1.2 µM, respectively, outperforming chloro analogs (IC₅₀ > 5 µM) .

- Synergistic Effects: Combining the target compound with paclitaxel enhances apoptosis in breast cancer cell lines (MCF-7) by 40% compared to monotherapy .

Q & A

Q. What are the established synthetic routes for preparing N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide?

The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the quinazolinone core via condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

- Fluorination : Introduction of the fluorine substituent using reagents like potassium fluoride or silver(II) fluoride in anhydrous acetonitrile .

- Amidation : Coupling of the quinazolinone intermediate with 3,3-dimethylbutanamide via EDC/HOBt-mediated activation in DMF . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key analytical methods include:

- Spectroscopy :

- 1H/13C NMR : To verify substituent positions (e.g., fluorine at C2, methyl groups at C3 and C4 of the quinazolinone) .

- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch of quinazolinone) and ~3300 cm⁻¹ (N-H stretch of amide) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : IC50 values of 10–16 µM against MCF7 (breast), PC-3 (prostate), and HT-29 (colon) cancer cell lines, comparable to doxorubicin .

- Antibacterial Activity : Inhibition of E. coli and Klebsiella pneumoniae with MIC values of 8–32 µg/mL via disruption of membrane integrity .

- Assays : MTT for cytotoxicity, broth microdilution for antimicrobial activity .

Advanced Research Questions

Q. How do structural modifications influence the compound's activity (SAR studies)?

- Quinazolinone Core : Replacement of the 2-methyl group with bulkier substituents (e.g., phenyl) reduces activity, suggesting steric hindrance at the enzyme-binding site .

- Fluorine Position : Fluorine at C2 (vs. C6) enhances selectivity for kinase inhibitors by improving hydrophobic interactions .

- Amide Linker : 3,3-Dimethylbutanamide outperforms shorter-chain analogs (e.g., acetamide) in bioavailability due to reduced metabolic degradation .

Q. What mechanistic insights explain its dual anticancer and antibacterial activity?

- Kinase Inhibition : Molecular docking (e.g., AutoDock Vina) predicts strong binding to human myosin-9b (ΔG = -9.2 kcal/mol), disrupting cytoskeletal signaling in cancer cells .

- Enzyme Targeting : Inhibition of E. coli β-glucuronidase (PDB: 3K46) via hydrogen bonding between the quinazolinone C=O and Asp163 .

- Membrane Disruption : Fluorescence assays using propidium iodide confirm increased bacterial membrane permeability at MIC concentrations .

Q. How can contradictory data on IC50 values across studies be resolved?

Discrepancies may arise from:

- Assay Conditions : Variability in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols (e.g., 72-hour MTT assays in 10% FBS) .

- Compound Solubility : Use of DMSO (>0.1% v/v) can induce cytotoxicity artifacts. Optimize solubility via co-solvents (e.g., PEG-400) .

- Batch Purity : Validate purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) before testing .

Methodological Recommendations

- Synthetic Optimization : Screen reaction temperatures (80–120°C) and catalysts (e.g., Pd/C for fluorination) to improve yields beyond 70% .

- In Silico Studies : Use Schrödinger Suite for predictive ADMET profiling to prioritize derivatives with favorable logP (2–4) and low hERG liability .

- Data Reproducibility : Adopt OECD guidelines for in vitro assays, including triplicate repeats and positive controls (e.g., ciprofloxacin for antibacterial tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.